6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine
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Overview
Description
6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C18H19N3O2. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, a phenylethyl group at the nitrogen atom, and an amine group at the 4 position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,4-dimethoxybenzoic acid and 1-phenylethylamine.
Cyclization: The 2-amino-3,4-dimethoxybenzoic acid undergoes cyclization with formamide to form 6,7-dimethoxyquinazolin-4-one.
Amine Introduction: The 6,7-dimethoxyquinazolin-4-one is then reacted with 1-phenylethylamine under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinazoline-4,6,7-trione derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity, particularly against certain types of tumors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: It may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: It can interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazolin-4-amine: Lacks the phenylethyl group, which may result in different biological activities.
N-(1-Phenylethyl)quinazolin-4-amine: Lacks the methoxy groups, affecting its chemical reactivity and biological properties.
Uniqueness
6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is unique due to the presence of both methoxy and phenylethyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12(13-7-5-4-6-8-13)21-18-14-9-16(22-2)17(23-3)10-15(14)19-11-20-18/h4-12H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFMUYZWDLSYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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